
Tocopheryl Retinoate; Tretinoin tocoferil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tocopheryl Retinoate, also known as Tretinoin Tocoferil, is a compound that combines the properties of tocopherol (vitamin E) and retinoic acid (vitamin A derivative). This compound is primarily used in dermatological applications due to its potent antioxidant and anti-aging properties. Tocopheryl Retinoate is known for its ability to stimulate collagen production, reduce fine lines and wrinkles, and improve skin texture and tone .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tocopheryl Retinoate involves the esterification of all-trans retinoic acid with tocopherol. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out in an anhydrous solvent like dichloromethane. The reaction conditions include maintaining a temperature of around 0-5°C to prevent the degradation of retinoic acid .
Industrial Production Methods: Industrial production of Tocopheryl Retinoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: Tocopheryl Retinoate undergoes several types of chemical reactions, including:
Photodegradation: The compound is susceptible to photodegradation under UV light, leading to the breakdown of the retinoic acid component.
Common Reagents and Conditions:
Photodegradation: UV light sources, such as UV-A and UV-B lamps, are used to study the photodegradation kinetics.
Major Products Formed:
Oxidation Products: Epoxides, dioxetanes, and endoperoxides.
Photodegradation Products: Various isomers and cleavage products of retinoic acid.
科学的研究の応用
Tocopheryl Retinoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification reactions and the stability of retinoic acid derivatives.
Biology: Investigated for its role in cellular differentiation and proliferation, particularly in skin cells.
Medicine: Applied in the treatment of skin conditions such as acne, psoriasis, and photoaging.
Industry: Incorporated into cosmetic formulations for its anti-aging and skin-rejuvenating properties.
作用機序
Tocopheryl Retinoate exerts its effects through several molecular pathways:
Retinoic Acid Receptors (RARs): The retinoic acid component binds to RARs in the cell nucleus, regulating gene transcription and promoting cellular differentiation and proliferation.
Antioxidant Activity: The tocopherol component scavenges free radicals, protecting cells from oxidative damage.
Collagen Synthesis: The compound stimulates the production of collagen, improving skin elasticity and reducing wrinkles.
類似化合物との比較
Tocopheryl Retinoate is unique due to its dual action as both a retinoid and an antioxidant. Similar compounds include:
Retinol: A less potent form of vitamin A with similar anti-aging properties but lower efficacy.
Retinyl Palmitate: A milder retinoid often used in cosmetic formulations for its stability and lower irritation potential.
Adapalene: A synthetic retinoid with selective affinity for RARβ and RARγ, used primarily in acne treatment.
Tazarotene: Another synthetic retinoid with applications in psoriasis and acne treatment.
Tocopheryl Retinoate stands out due to its combined antioxidant and retinoid properties, making it a versatile and effective compound in dermatological applications.
特性
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQIJXOWVAHQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860571 |
Source


|
| Record name | O~15~-[2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10828603.png)
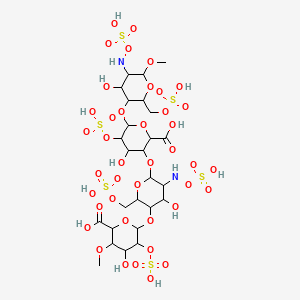
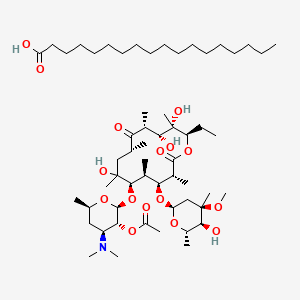

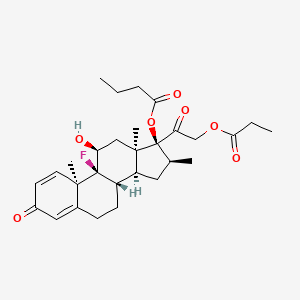
![[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B10828630.png)

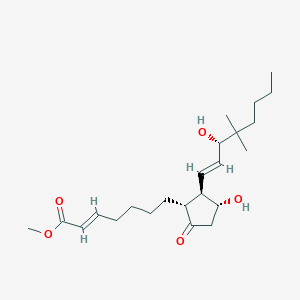
![6-[3-Acetamido-2-[6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10828649.png)

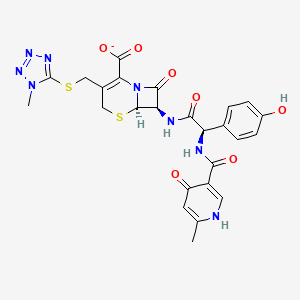
![[(8S,9S,10S,11S,13R,14S,17S)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828669.png)

![(3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B10828710.png)
